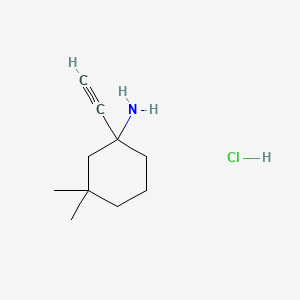
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to a cyclohexane ring, which is further substituted with a dimethylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an appropriate ethynylating agent.
Substitution with Dimethylamine: The final step involves the substitution of the cyclohexane ring with a dimethylamine group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, while the amine group can interact with biological receptors or enzymes, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-3,3-dimethylcyclohexan-1-amine hydrochloride
- 1-Propynyl-3,3-dimethylcyclohexan-1-amine hydrochloride
- 1-Butynyl-3,3-dimethylcyclohexan-1-amine hydrochloride
Uniqueness
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H18ClN |
|---|---|
Molekulargewicht |
187.71 g/mol |
IUPAC-Name |
1-ethynyl-3,3-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-10(11)7-5-6-9(2,3)8-10;/h1H,5-8,11H2,2-3H3;1H |
InChI-Schlüssel |
YADBAQNIGQIYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)(C#C)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
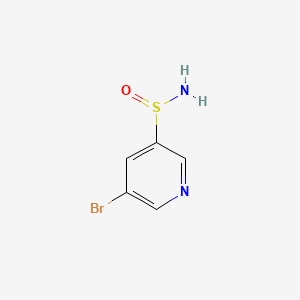
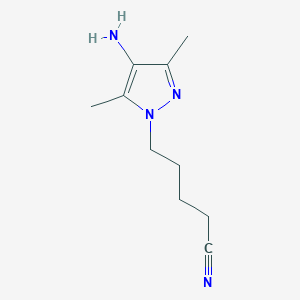
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
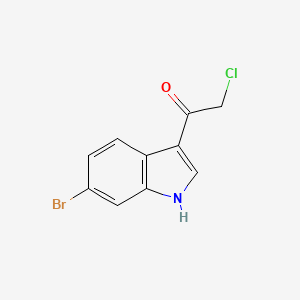
![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
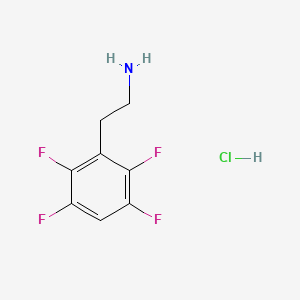
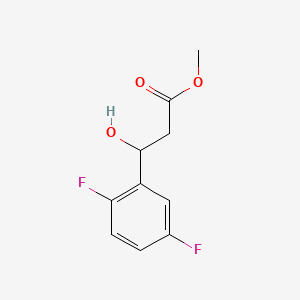


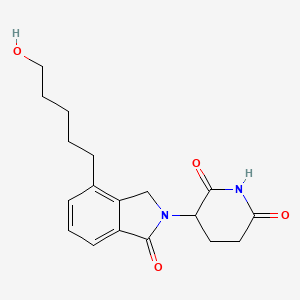

![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

